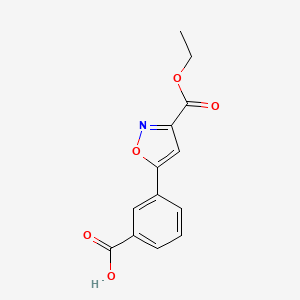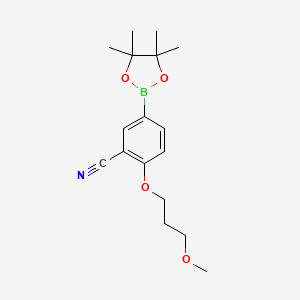
2-(3-Methoxypropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxypropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a methoxypropoxy group and a dioxaborolan group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Formation of the benzonitrile core: This can be achieved through the nitration of a suitable aromatic precursor followed by reduction to form the corresponding amine, which is then converted to the nitrile via a Sandmeyer reaction.
Introduction of the methoxypropoxy group: This step involves the alkylation of the benzonitrile core with 3-methoxypropyl bromide under basic conditions.
Attachment of the dioxaborolan group: The final step involves the borylation of the aromatic ring using a suitable boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxypropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxypropoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-(3-Methoxypropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules through cross-coupling reactions.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It may be explored for the synthesis of potential pharmaceutical agents due to its ability to form diverse chemical structures.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxypropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on the specific application. In cross-coupling reactions, the dioxaborolan group acts as a boron source, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. The methoxypropoxy group and nitrile group can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxypropoxy)-5-bromobenzonitrile: Similar structure but with a bromine atom instead of the dioxaborolan group.
2-(3-Methoxypropoxy)-5-iodobenzonitrile: Similar structure but with an iodine atom instead of the dioxaborolan group.
2-(3-Methoxypropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of the nitrile group.
Uniqueness
The presence of both the dioxaborolan group and the nitrile group in 2-(3-Methoxypropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile makes it a versatile intermediate for various chemical reactions, particularly in the formation of new carbon-carbon bonds through cross-coupling reactions. This dual functionality is not commonly found in similar compounds, making it unique and valuable for synthetic applications.
Propriétés
Formule moléculaire |
C17H24BNO4 |
|---|---|
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
2-(3-methoxypropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-7-8-15(13(11-14)12-19)21-10-6-9-20-5/h7-8,11H,6,9-10H2,1-5H3 |
Clé InChI |
ZCTISEIQNUABTP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCCOC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




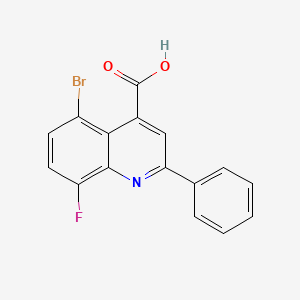

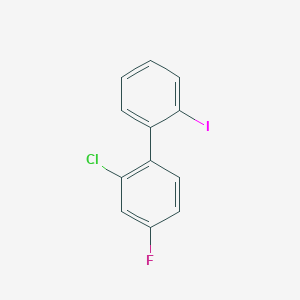
![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
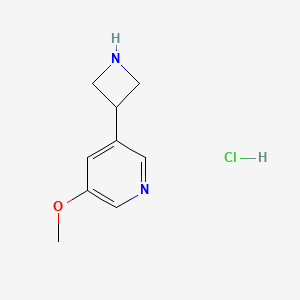
![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)

